Glycolaldehyde
Overview
Description
Glycolaldehyde, also known as hydroxyacetaldehyde, is the simplest molecule that contains both an aldehyde group (−CH=O) and a hydroxyl group (−OH). Its chemical formula is C₂H₄O₂, and it is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium. This compound is normally supplied as a white solid and is known for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycolaldehyde can be synthesized by the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . Another method involves the reaction of formaldehyde with hydrogen and carbon monoxide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the preparation of pyrolysis oil, where it can constitute up to 10% by weight . The process involves the thermochemical fragmentation of carbohydrates, which yields this compound along with other compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glyoxal.
Reduction: It can be reduced to ethylene glycol.
Condensation: this compound can participate in the formose reaction, where it condenses to form more complex sugars.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of iron (II) sulfate.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Condensation: Basic or acidic conditions to facilitate the formose reaction.
Major Products:
Oxidation: Glyoxal.
Reduction: Ethylene glycol.
Condensation: Erythrose and other sugars.
Scientific Research Applications
Glycolaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Glycolaldehyde exerts its effects through several mechanisms:
AGE Formation: It reacts with proteins and short-chain aldehydes to form AGEs, which can lead to cellular damage and apoptosis.
Reactive Oxygen Species (ROS) Production: this compound increases ROS levels, leading to oxidative stress and mitochondrial dysfunction.
Adipogenesis: It disrupts insulin signaling and glucose uptake, contributing to obesity and insulin resistance.
Comparison with Similar Compounds
Glycolaldehyde is unique due to its simple structure and dual functional groups. Similar compounds include:
Glyoxal: Another simple aldehyde, but with two aldehyde groups.
Ethylene Glycol: A diol, which is the reduced form of this compound.
Glyceraldehyde: A triose sugar with similar reactivity but a larger structure.
Properties
IUPAC Name |
2-hydroxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074693 | |
Record name | Acetaldehyde, hydroxy- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4074693 | |
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Molecular Weight |
60.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent colorless solid; [Merck Index], Solid | |
Record name | Glycolaldehyde | |
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Record name | Glycolaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |
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Vapor Pressure |
4.97 [mmHg] | |
Record name | Glycolaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
141-46-8 | |
Record name | Glycolaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-46-8 | |
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Record name | Glycolaldehyde | |
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Record name | glycolaldehyde | |
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Record name | Acetaldehyde, hydroxy- | |
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Record name | Glycollaldehyde | |
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Record name | GLYCOLALDEHYDE | |
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Record name | Glycolaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97 °C | |
Record name | Glycolaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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